molecular formula C5H11N3O B13491983 3-(Aminomethyl)azetidine-1-carboxamide

3-(Aminomethyl)azetidine-1-carboxamide

Cat. No.: B13491983
M. Wt: 129.16 g/mol
InChI Key: CTPMHNRIGIGCPF-UHFFFAOYSA-N
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Description

3-(Aminomethyl)azetidine-1-carboxamide is a chemical compound with the molecular formula C5H11N3O It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)azetidine-1-carboxamide typically involves the cyclization of appropriate precursors. One common method is the [2+2] cycloaddition reaction, which forms the azetidine ring. This reaction can be catalyzed by various metal catalysts under controlled conditions . Another approach involves the functionalization of azetidine derivatives through C(sp3)–H functionalization and subsequent amination reactions .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis and procurement of raw materials. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)azetidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-(Aminomethyl)azetidine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(aminomethyl)azetidine-1-carboxamide involves its interaction with specific molecular targets. For instance, it has been studied as a potential inhibitor of the STAT3 pathway, which is involved in cell growth and differentiation . The compound binds to the SH2 domain of STAT3, preventing its dimerization and subsequent activation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminomethyl)azetidine-1-carboxamide is unique due to its specific structural configuration and the presence of an aminomethyl group, which imparts distinct chemical and biological properties. Its ability to inhibit the STAT3 pathway with high affinity makes it a valuable compound in cancer research .

Properties

Molecular Formula

C5H11N3O

Molecular Weight

129.16 g/mol

IUPAC Name

3-(aminomethyl)azetidine-1-carboxamide

InChI

InChI=1S/C5H11N3O/c6-1-4-2-8(3-4)5(7)9/h4H,1-3,6H2,(H2,7,9)

InChI Key

CTPMHNRIGIGCPF-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)N)CN

Origin of Product

United States

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